molecular formula C21H27N5O2 B2840010 3-butyl-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 922453-78-9

3-butyl-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2840010
CAS No.: 922453-78-9
M. Wt: 381.48
InChI Key: MZGFJNJFJGQKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrimido[2,1-f]purine core, which is a type of fused heterocyclic system that includes a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a purine ring (a nine-membered ring with four nitrogen atoms). This core is substituted with various alkyl and aryl groups .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or a crystal structure, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of multiple nitrogen atoms could make this compound a potential hydrogen bond donor or acceptor .

Scientific Research Applications

Psychotropic Activity

The research on derivatives of purine-2,6-dione, including compounds structurally related to 3-butyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, has shown potential in psychotropic applications. These derivatives exhibit affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and demonstrate antidepressant and anxiolytic properties in animal models (Chłoń-Rzepa et al., 2013).

Anti-inflammatory Activity

Substituted analogues based on the pyrimidopurinedione ring system, closely related to the chemical structure , have been synthesized and shown to exhibit anti-inflammatory activity. These compounds were effective in models of chronic inflammation, comparable to naproxen, and displayed cyclooxygenase inhibitory activity without the side effects associated with other similar compounds (Kaminski et al., 1989).

Adenosine Receptor Affinity

Research on pyrimido- and tetrahydropyrazino[2,1-f]purinediones, which are structurally similar to the compound of interest, indicates their potential as adenosine receptor antagonists. These compounds have been found to have high affinity and selective interactions with adenosine receptors, which are significant in neuropharmacology (Szymańska et al., 2016).

Neurodegenerative Disease Treatment

Compounds structurally akin to 3-butyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione are being explored for their potential in treating neurodegenerative diseases. These compounds, targeting multiple receptors, including adenosine receptors and monoamine oxidases, show promise for Parkinson's and Alzheimer's disease treatment (Koch et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some pyrazolo[3,4-d]pyrimidines have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation, and have potential as anticancer agents .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

Properties

IUPAC Name

3-butyl-9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-5-6-10-26-19(27)17-18(23(4)21(26)28)22-20-24(11-7-12-25(17)20)16-9-8-14(2)13-15(16)3/h8-9,13H,5-7,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGFJNJFJGQKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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